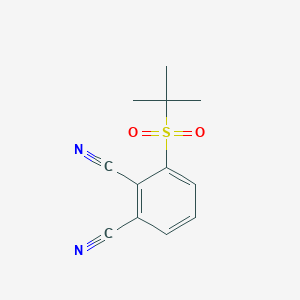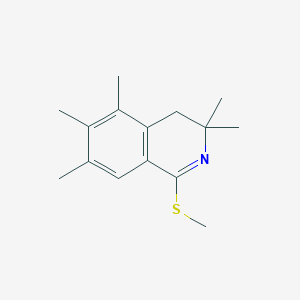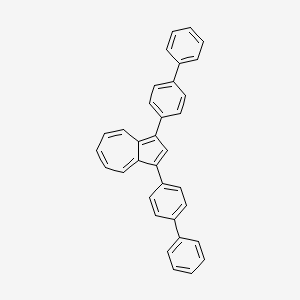
3-(2-Methylpropane-2-sulfonyl)benzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-Methylpropane-2-sulfonyl)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of a benzene ring substituted with a 2-methylpropane-2-sulfonyl group and two cyano groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropane-2-sulfonyl)benzene-1,2-dicarbonitrile typically involves electrophilic aromatic substitution reactions. One common method involves the sulfonylation of benzene derivatives using sulfonyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their subsequent reactions to form the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-(2-Methylpropane-2-sulfonyl)benzene-1,2-dicarbonitrile undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles, facilitated by catalysts such as AlCl3.
Nucleophilic Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) can oxidize the methyl groups to carboxylic acids.
Reducing Agents: Lithium aluminum hydride (LiAlH4) can reduce the cyano groups to amines.
Catalysts: Lewis acids such as AlCl3 are commonly used in electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfonylated benzene derivatives, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
3-(2-Methylpropane-2-sulfonyl)benzene-1,2-dicarbonitrile has several applications in scientific research:
作用机制
The mechanism of action of 3-(2-Methylpropane-2-sulfonyl)benzene-1,2-dicarbonitrile involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles, while the cyano groups can undergo nucleophilic substitution . These interactions can modulate various biochemical pathways and molecular targets, leading to diverse effects depending on the specific application .
相似化合物的比较
Similar Compounds
3-(2-Methylpropane-2-sulfonyl)propane-1-sulfonamide: This compound shares the sulfonyl group but differs in the presence of a sulfonamide group instead of cyano groups.
(3-Methyl-2-butenyl)sulfonylbenzene: This compound has a similar sulfonyl group but differs in the alkyl chain attached to the benzene ring.
属性
CAS 编号 |
850164-52-2 |
|---|---|
分子式 |
C12H12N2O2S |
分子量 |
248.30 g/mol |
IUPAC 名称 |
3-tert-butylsulfonylbenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O2S/c1-12(2,3)17(15,16)11-6-4-5-9(7-13)10(11)8-14/h4-6H,1-3H3 |
InChI 键 |
SMEKZYGTTKFJJI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)S(=O)(=O)C1=CC=CC(=C1C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-(2-Methoxynaphthalen-1-yl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B14196010.png)
![2-(2,5-Dimethyl-1-oxaspiro[2.5]octan-2-yl)-4-methyl-1,3-thiazole](/img/structure/B14196013.png)




![2-Amino-5-{[(5-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14196025.png)
![2-{[Dimethyl(phenyl)silyl]tellanyl}-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane](/img/structure/B14196031.png)
![4-[2-(Cyclopropylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B14196040.png)
![4-[2-(1-Methyl-1H-imidazol-2-yl)ethenyl]benzoic acid](/img/structure/B14196063.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-propan-2-ylurea](/img/structure/B14196072.png)
![3-Hydroxy-7-methyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B14196075.png)
![2-[(4-Methylphenyl)ethynyl]-2-phenyl-1,3-dithiolane](/img/structure/B14196084.png)
![1-[(4-Chlorophenyl)ethynyl]-3-(phenylethynyl)benzene](/img/structure/B14196089.png)
